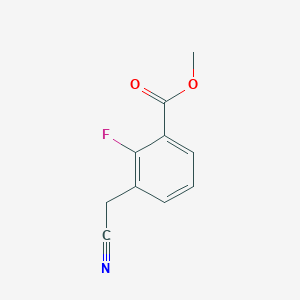
Methyl 3-(cyanomethyl)-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyanomethyl)-2-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position, a cyanomethyl group at the 3-position, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyanomethyl)-2-fluorobenzoate typically involves the reaction of 3-(cyanomethyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(cyanomethyl)-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Formation of 3-(cyanomethyl)-2-aminobenzoate or 3-(cyanomethyl)-2-thiobenzoate.
Reduction: Formation of 3-(aminomethyl)-2-fluorobenzoate.
Hydrolysis: Formation of 3-(cyanomethyl)-2-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(cyanomethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(cyanomethyl)-2-fluorobenzoate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The cyanomethyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(cyanomethyl)benzoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Methyl 2-fluorobenzoate:
3-(Cyanomethyl)-2-fluorobenzoic acid: The carboxylic acid analog, which can undergo different reactions compared to the ester.
Uniqueness
Methyl 3-(cyanomethyl)-2-fluorobenzoate is unique due to the combination of the fluorine atom and the cyanomethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, offering opportunities for the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C10H8FNO2 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
methyl 3-(cyanomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
KIHQYCIXCNAJQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)
![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

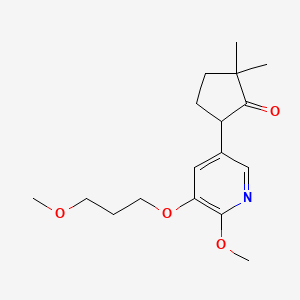
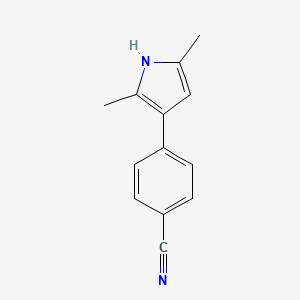

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
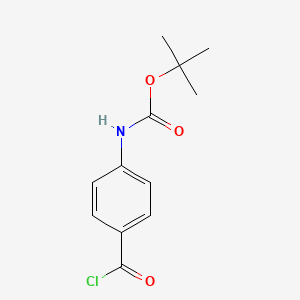

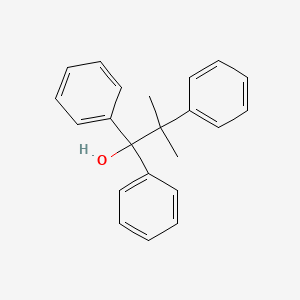

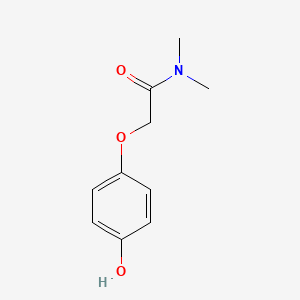
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)

